molecular formula C20H23N3O2 B11298767 [4-(Prop-2-en-1-yloxy)phenyl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

[4-(Prop-2-en-1-yloxy)phenyl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B11298767
M. Wt: 337.4 g/mol
InChI Key: GESRTIVLDSJBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzyloxy group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE typically involves multiple steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting 4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.

    Coupling Reactions: The final step involves coupling the benzyloxy and pyridinylmethyl groups to the piperazine ring. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE can undergo various types of chemical reactions:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The pyridinylmethyl group can be reduced to form a piperidinylmethyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Piperidinylmethyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE depends on its specific application:

    Medicinal Chemistry: It may act by binding to specific receptors in the brain, modulating neurotransmitter release, or inhibiting enzymes involved in disease pathways.

    Organic Synthesis: It may act as a nucleophile or electrophile in various chemical reactions.

    Material Science: It may act as a monomer or cross-linking agent in the formation of polymers.

Comparison with Similar Compounds

1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE can be compared with other similar compounds:

    1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE: This compound has a similar structure but with a different position of the pyridinyl group.

    1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE: This compound also has a similar structure but with a different position of the pyridinyl group.

    1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)ETHYL]PIPERAZINE: This compound has a similar structure but with an ethyl group instead of a methyl group.

The uniqueness of 1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

(4-prop-2-enoxyphenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H23N3O2/c1-2-15-25-19-5-3-18(4-6-19)20(24)23-13-11-22(12-14-23)16-17-7-9-21-10-8-17/h2-10H,1,11-16H2

InChI Key

GESRTIVLDSJBDJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.